molecular formula C7H16ClNO B1530470 4-Methylazepan-4-ol hydrochloride CAS No. 91774-53-7

4-Methylazepan-4-ol hydrochloride

Cat. No.: B1530470
CAS No.: 91774-53-7
M. Wt: 165.66 g/mol
InChI Key: WXKBXRNNRPFFKO-UHFFFAOYSA-N
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Description

4-Methylazepan-4-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of azepan-4-ol, featuring a methyl group at the fourth carbon atom and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylazepan-4-ol hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of 4-methyl-1,6-hexanediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. The reaction typically requires a strong acid catalyst and heating to promote the formation of the azepan-4-ol ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production often employs advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 4-Methylazepan-4-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Methylazepan-4-ol hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-methylazepan-4-ol hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Azepan-4-ol

  • 3-Methylazepan-4-ol hydrochloride

  • Other azepan derivatives

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Properties

IUPAC Name

4-methylazepan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(9)3-2-5-8-6-4-7;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKBXRNNRPFFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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